molecular formula C18H22N2O2 B11665206 2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide

2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11665206
M. Wt: 298.4 g/mol
InChI Key: XNPHBGUJMNFGAP-UHFFFAOYSA-N
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Description

2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide is a chemical compound with the molecular formula C17H20N2O2 It is known for its unique structure, which includes a cyano group, a cycloheptylidene ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and heterocyclic compounds, which can have significant biological and chemical properties.

Scientific Research Applications

2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and electrostatic interactions with active sites, while the cycloheptylidene and ethoxyphenyl groups provide steric and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ethoxyphenyl group, in particular, provides unique steric and electronic effects that differentiate it from similar compounds.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

2-cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C18H22N2O2/c1-2-22-16-11-9-15(10-12-16)20-18(21)17(13-19)14-7-5-3-4-6-8-14/h9-12H,2-8H2,1H3,(H,20,21)

InChI Key

XNPHBGUJMNFGAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=C2CCCCCC2)C#N

Origin of Product

United States

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